N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a cinnamamide core structure, which is known for its various biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-(4-(3-hydroxyazetidin-1-yl)phenyl)cinnamamide.
Reduction: Formation of N-(4-(3-methoxyazetidin-1-yl)phenyl)phenethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(4-phenylthiazol-2-yl)cinnamamide: Contains a thiazole ring instead of the azetidine ring.
Uniqueness
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide is unique due to the presence of the azetidine ring, which can impart different steric and electronic properties compared to similar compounds
Properties
IUPAC Name |
(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-13-21(14-18)17-10-8-16(9-11-17)20-19(22)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3,(H,20,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHYWXUTRHEOJ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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